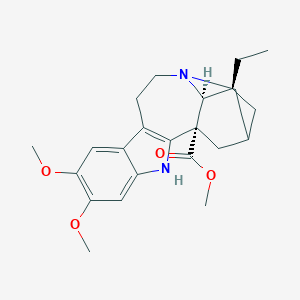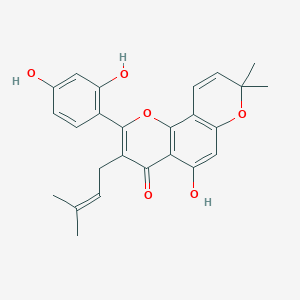
ケンフェロール3-ネオヘスペリドシド
概要
説明
科学的研究の応用
Kaempferol 3-neohesperidoside has a wide range of scientific research applications:
作用機序
ケンフェロール 3-ネオヘスペリドシドは、さまざまな分子標的と経路を通じてその効果を発揮します。
Safety and Hazards
将来の方向性
Kaempferol and its derivatives, including Kaempferol 3-neohesperidoside, have shown potential in the treatment of various diseases such as cancer, cardiovascular diseases, metabolic complications, and neurological disorders . Future research could focus on further elucidating the molecular mechanisms of Kaempferol’s antimicrobial activity and exploring its potential as a therapeutic agent .
生化学分析
Biochemical Properties
Kaempferol 3-neohesperidoside interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that Kaempferol 3-neohesperidoside can interact with these enzymes and proteins to influence biochemical reactions.
Cellular Effects
Kaempferol 3-neohesperidoside has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have insulin-like properties in terms of glucose lowering . It also exerts antibacterial effects through cell membrane disruption, followed by activation of apoptosis and DNA fragmentation in M. luteus cells .
Molecular Mechanism
The molecular mechanism of action of Kaempferol 3-neohesperidoside involves its interaction with various biomolecules. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that Kaempferol 3-neohesperidoside may bind to these biomolecules, leading to enzyme activation or inhibition and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been shown to have insulin-like properties in terms of glucose lowering , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Kaempferol 3-neohesperidoside vary with different dosages in animal models. For instance, it has been shown to have an insulinomimetic effect on the rat soleus muscle
Metabolic Pathways
Kaempferol 3-neohesperidoside is involved in several metabolic pathways. It stimulates glycogen synthesis in rat soleus muscle through the PI3K - GSK-3 pathway and MAPK - PP1 pathway . This suggests that Kaempferol 3-neohesperidoside interacts with these enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
準備方法
合成経路と反応条件
ケンフェロール 3-ネオヘスペリドシドは、ケンフェロールとネオヘスペリドースを含むさまざまな化学反応によって合成できます。 合成は一般的に、ケンフェロールを特定の条件下でネオヘスペリドースと反応させて、グリコシド結合を形成するグリコシル化反応を含みます . 反応条件には、グリコシル化プロセスを促進するために、触媒や溶媒を使用することがよくあります。
工業生産方法
ケンフェロール 3-ネオヘスペリドシドの工業生産には、サクラソウ属の植物(サクラソウ属とサクラソウ)などの植物源からの化合物の抽出が含まれます . 抽出プロセスには、純粋な化合物を得るために、溶媒抽出、精製、結晶化などの手順が含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して、抽出された化合物の純度と品質を保証します。
化学反応の分析
反応の種類
ケンフェロール 3-ネオヘスペリドシドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて異なる酸化生成物を形成することができます。
還元: 還元反応により、ケンフェロール 3-ネオヘスペリドシドをその還元形に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます . 反応条件には、通常、目的の化学的変換を確実に実行するために、制御された温度、pHレベル、および溶媒系が含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、ケンフェロール 3-ネオヘスペリドシドの酸化および還元誘導体、および官能基が修飾された置換フラボノイド化合物があります .
科学研究の応用
ケンフェロール 3-ネオヘスペリドシドは、幅広い科学研究に応用されています。
類似化合物との比較
ケンフェロール 3-ネオヘスペリドシドは、その特定のグリコシル化パターンにより、フラボノイドの中でもユニークです。 類似の化合物には、以下が含まれます。
ケンフェロール 3-O-グルコシド: 異なる生物活性を示すケンフェロールの別のグリコシル化形.
ケルセチン 3-ネオヘスペリドシド: 異なる抗酸化作用と抗炎症作用を持つ、類似のフラボノイドグリコシド.
ケンフェロール 3-ネオヘスペリドシドは、そのグリコシル化と結果として得られる生物活性のユニークな組み合わせにより、さまざまな科学的および治療的用途にとって価値のある化合物となっています。
特性
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOBPOYHROOXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferol 3-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32602-81-6 | |
| Record name | Kaempferol 3-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 200 °C | |
| Record name | Kaempferol 3-neohesperidoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity associated with kaempferol 3-neohesperidoside?
A1: Kaempferol 3-neohesperidoside exhibits promising anti-diabetic activity. Studies demonstrate its ability to significantly reduce blood glucose levels in diabetic mice. [] This effect is attributed, at least in part, to its interaction with metabolic enzymes. []
Q2: How does kaempferol 3-neohesperidoside exert its antidiabetic effects?
A2: Research suggests that kaempferol 3-neohesperidoside stimulates the activity of the glycolytic enzyme 6-phosphofructo-1-kinase (PFK). [] This enzyme plays a crucial role in regulating glucose metabolism. Specifically, enhanced PFK activity, particularly in the liver, suggests that kaempferol 3-neohesperidoside promotes glucose utilization within tissues. [] This mechanism contributes to its hypoglycemic effects observed in diabetic models. []
Q3: Are there any specific structural features of kaempferol 3-neohesperidoside crucial for its anti-diabetic activity?
A3: Yes, the presence of two rhamnosyl residues in the kaempferol 3-neohesperidoside structure appears crucial for its hypoglycemic activity when administered intraperitoneally. [] Studies comparing the activity of kaempferol 3-neohesperidoside with other structurally similar flavonoids lacking one or both of these rhamnosyl moieties showed significantly reduced or absent hypoglycemic effects. [] This finding highlights the importance of these specific structural features for its biological activity.
Q4: Beyond its antidiabetic potential, what other biological activities have been reported for kaempferol 3-neohesperidoside?
A4: Kaempferol 3-neohesperidoside demonstrates insulinomimetic properties, stimulating glucose uptake in muscle tissue. [] This effect is mediated through the PI3K and PKC signaling pathways, similar to insulin's mechanism of action. [] Furthermore, it has shown potent antioxidant activity in various assays, including DPPH and ABTS radical scavenging assays. [, ]
Q5: Has kaempferol 3-neohesperidoside shown potential against any specific diseases?
A5: While further research is needed, studies suggest potential applications for kaempferol 3-neohesperidoside in addressing several health concerns. Research highlights its potential as an anti-inflammatory agent. [] It can suppress pro-inflammatory mediators like nitric oxide, iNOS, COX-2, and TNF-α in LPS-stimulated cells, indicating potential benefits for inflammatory conditions. [] Additionally, in vitro studies using a cell-based assay have indicated antiviral activity against influenza, including H1N1, H3N2, and H5N1 strains. []
Q6: What natural sources are rich in kaempferol 3-neohesperidoside?
A6: Kaempferol 3-neohesperidoside has been identified in various plant sources, highlighting its potential as a naturally derived bioactive compound. Some notable sources include:
- Citrus species: Particularly sour orange (Citrus aurantium) leaves exhibit significant increases in kaempferol 3-neohesperidoside content in response to drought stress. []
- Clitoria ternatea (butterfly pea) petals: This plant, known for its vibrant blue petals, contains a high concentration of kaempferol 3-neohesperidoside. []
- Salvadora persica (toothbrush tree) leaves: This traditional medicinal plant has been found to contain kaempferol 3-neohesperidoside, contributing to its antioxidant properties. []
- Bee pollen: Notably, bee pollen from sources like Papaver rhoeas (corn poppy) [] and Cistus creticus (rock rose) [] have been identified as containing kaempferol 3-neohesperidoside, highlighting its potential role in the beneficial properties attributed to bee pollen.
Q7: What analytical techniques are commonly used to identify and quantify kaempferol 3-neohesperidoside?
A7: Several analytical techniques are employed for the characterization and quantification of kaempferol 3-neohesperidoside. Some commonly used methods include:
- High-performance liquid chromatography (HPLC): This technique is widely used for the separation and quantification of kaempferol 3-neohesperidoside in complex mixtures, such as plant extracts and bee pollen. []
- Liquid chromatography-mass spectrometry (LC-MS): This method provides accurate identification and quantification of kaempferol 3-neohesperidoside based on its mass-to-charge ratio. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: NMR techniques, including 1H and 13C NMR, are essential for structural elucidation and confirmation of kaempferol 3-neohesperidoside. [, , ]
Q8: Have any computational studies been conducted on kaempferol 3-neohesperidoside?
A8: Yes, molecular docking studies have been performed to investigate the potential interactions of kaempferol 3-neohesperidoside with specific protein targets. [, ] For example, research suggests its potential to disrupt the interaction between the SARS-CoV-2 spike protein and the ACE-2 receptor, a crucial step in viral entry into host cells. [] These computational findings provide valuable insights into the potential molecular mechanisms of action of kaempferol 3-neohesperidoside, warranting further investigation through in vitro and in vivo studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)








![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

